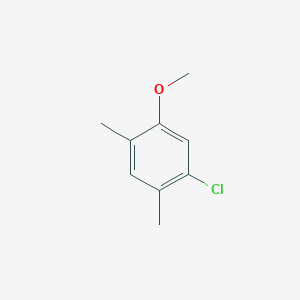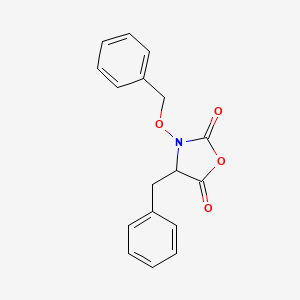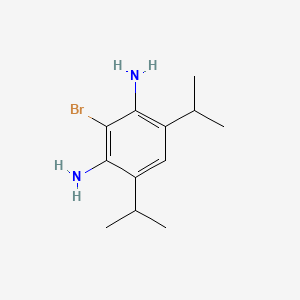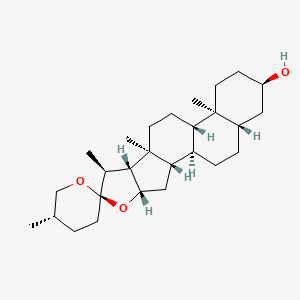
Spirostan-3-ol, (3alpha,5alpha,25S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirostan-3-ol, (3alpha,5alpha,25S)- is a naturally occurring steroidal sapogenin. It is a type of spirostane, which is characterized by a spiroketal structure. This compound is found in various plant species and is known for its potential biological activities, including anti-inflammatory and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-3-ol, (3alpha,5alpha,25S)- typically involves the conversion of diosgenin, a naturally occurring steroid sapogenin, through a series of chemical reactions. The process generally includes steps such as oxidation, reduction, and cyclization under specific conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of Spirostan-3-ol, (3alpha,5alpha,25S)- often relies on the extraction and purification from plant sources, particularly those rich in steroidal saponins. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Spirostan-3-ol, (3alpha,5alpha,25S)- undergoes various chemical reactions, including:
Oxidation: Conversion to spirostan-3-one derivatives.
Reduction: Formation of reduced spirostan derivatives.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Spirostan-3-one derivatives.
Reduction: Reduced spirostan derivatives.
Substitution: Functionalized spirostan derivatives.
Aplicaciones Científicas De Investigación
Spirostan-3-ol, (3alpha,5alpha,25S)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the production of steroidal drugs and as a bioactive ingredient in cosmetics and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Spirostan-3-ol, (3alpha,5alpha,25S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- Spirostan-3-ol, (3alpha,5alpha,25R)
- Spirostan-3-ol, (3beta,5alpha,25R)
- Spirostan-3-ol, (3beta,5alpha,25S)
Uniqueness
Spirostan-3-ol, (3alpha,5alpha,25S)- is unique due to its specific stereochemistry, which influences its biological activity and interaction with molecular targets. Its distinct configuration allows for specific binding to enzymes and receptors, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
75172-34-8 |
|---|---|
Fórmula molecular |
C27H44O3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
Clave InChI |
GMBQZIIUCVWOCD-GTGHUROTSA-N |
SMILES isomérico |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


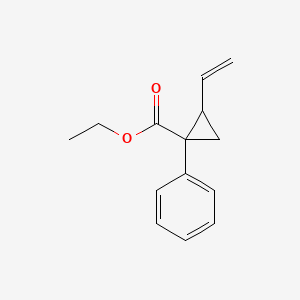
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)

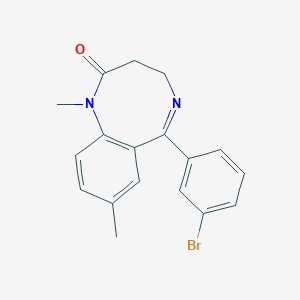
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)
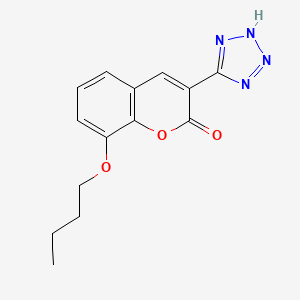
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
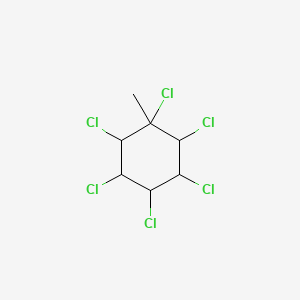

![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
